molecular formula C17H16N4O2 B2716635 2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide CAS No. 1424626-38-9

2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2716635
CAS No.: 1424626-38-9
M. Wt: 308.341
InChI Key: VYEGAGGFJAFILA-UHFFFAOYSA-N
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Description

2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PP2, and it has been shown to have a wide range of biochemical and physiological effects. In We will also discuss the scientific research applications of PP2, as well as list future directions for further research.

Scientific Research Applications

Polymeric Materials

Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups were prepared from a new monomer, highlighting the versatility of cyano and amino functional groups in polymer chemistry. These polymers were characterized by their solubility in organic solvents and thermal stability, indicating potential applications in high-performance materials (Kim et al., 2016).

Organic Synthesis and Structural Analysis

The synthesis and structural elucidation of pyrazolo[3,4-b]pyridines derived from 3-amino-5-arylpyrazoles and α-cyanochalcones have been reported, demonstrating the utility of cyano groups in constructing complex heterocyclic systems. These studies provide insights into the tautomeric preferences and crystal structures of such compounds (Quiroga et al., 1999).

Biological Activity and Drug Design

Research into leflunomide metabolite analogs has explored the structural features critical for inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell development. These studies highlight the relevance of cyano-functionalized compounds in medicinal chemistry and drug design (Ghosh et al., 2000).

Anticancer and Antimicrobial Compounds

Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of cyano-containing compounds in developing new anticancer agents (Hassan et al., 2014).

Heterocyclic Chemistry

The synthesis of pyrazolo[3,4-d]pyrimidines, including bioactive compounds such as allopurinol, has been achieved through reactions involving α-cyano-β-ethoxyacrylamides, showcasing the utility of cyano groups in the construction of biologically relevant heterocycles (Hildick et al., 1971).

Properties

IUPAC Name

2-cyano-N-propyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-7-21-17(22)14(11-18)10-13-3-5-15(6-4-13)23-16-12-19-8-9-20-16/h3-6,8-10,12H,2,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGAGGFJAFILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CC=C(C=C1)OC2=NC=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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